Diacéton-α-D-mannofuranose

Vue d'ensemble

Description

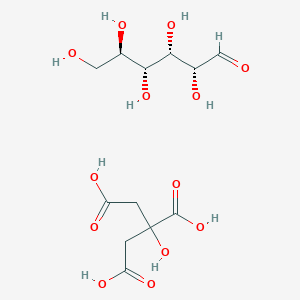

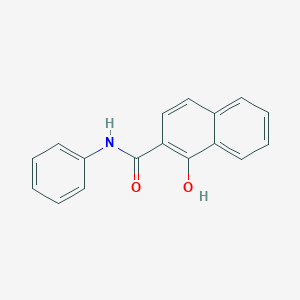

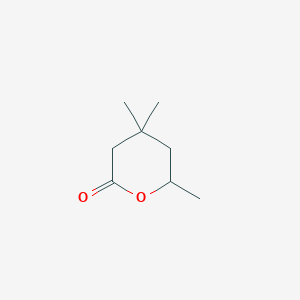

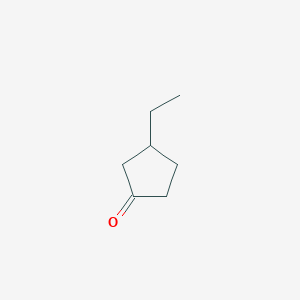

Diaceton-alpha-D-mannofuranose, also known as 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose, is a derivative of mannose, a naturally occurring monosaccharide. This compound is characterized by its acetyl groups attached to the hydroxyl groups of the mannose ring. It is a white crystalline solid that is soluble in water and other polar solvents. Diaceton-alpha-D-mannofuranose is often used as a building block in the synthesis of more complex carbohydrates and glycoconjugates .

Applications De Recherche Scientifique

Diaceton-alpha-D-mannofuranose has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

Biology: The compound is studied for its role in carbohydrate metabolism and its potential as a precursor for bioactive molecules.

Medicine: Research is ongoing to explore its potential in drug delivery systems and as a precursor for the synthesis of therapeutic agents.

Industry: It is used in the production of various chemicals and materials, including polymers and surfactants .

Mécanisme D'action

Target of Action

It is used as a protected mannose intermediate in the synthesis of certain biochemical compounds .

Mode of Action

As a protected mannose intermediate, it likely interacts with other compounds during synthesis, contributing to the formation of complex biochemical structures .

Biochemical Pathways

It is known to be used in the syntheses of ovalicin and the sugar core of hikizimycin , indicating its involvement in these biochemical pathways.

Result of Action

As a protected mannose intermediate, its primary role is likely in the synthesis of other compounds, contributing to their structural formation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diaceton-alpha-D-mannofuranose is typically synthesized from D-mannose through a series of chemical reactions. The process involves the protection of the hydroxyl groups of D-mannose by reacting it with acetone in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction forms the diacetonide derivative, which is then purified through crystallization .

Industrial Production Methods

In industrial settings, the production of Diaceton-alpha-D-mannofuranose follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, enhances the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Diaceton-alpha-D-mannofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetyl groups

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted mannofuranose derivatives

Comparaison Avec Des Composés Similaires

Diaceton-alpha-D-mannofuranose is unique due to its specific structure and properties. Similar compounds include:

Diaceton-alpha-D-glucofuranose: Similar in structure but derived from glucose.

Diaceton-alpha-D-galactofuranose: Derived from galactose and has different stereochemistry.

Diaceton-alpha-D-fructofuranose: Derived from fructose and has a different ring structure .

These compounds share similar synthetic routes and applications but differ in their specific chemical and biological properties.

Propriétés

IUPAC Name |

6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-10,13H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWCLCNPTZHVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C3C(C(O2)O)OC(O3)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14131-84-1, 7757-38-2 | |

| Record name | NSC89873 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q1: What is 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose and what is it primarily used for?

A1: 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose, also known as diacetone-alpha-D-mannofuranose, is a protected form of the sugar D-mannose. It is frequently utilized as a starting material or building block in organic synthesis, particularly in carbohydrate chemistry. [, , , , ]

Q2: What are the structural characteristics of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose?

A2: This compound has the molecular formula C12H20O6 and a molecular weight of 260.28 g/mol. [] Its structure incorporates two isopropylidene protecting groups, which are crucial for its use in selective chemical transformations. [, , , ]

Q3: Why are the isopropylidene groups important in this molecule?

A3: The isopropylidene groups in 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose serve as protecting groups. They temporarily mask the reactivity of specific hydroxyl groups, allowing for regioselectivity in subsequent chemical reactions. This is essential for achieving the desired product in multi-step syntheses. [, , , ]

Q4: What are some examples of how 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose has been used in synthesis?

A4: This compound has been employed in various synthetic applications, including:

- Glycosylation reactions: It can be converted to reactive intermediates for the formation of glycosidic bonds, leading to the synthesis of complex oligosaccharides and glycoconjugates. []

- Synthesis of chiral spiroacetals: It serves as a precursor for the preparation of chiral spiroacetals, important structural motifs found in numerous natural products. []

- Synthesis of ovalicin: It is a key starting material in a reported synthesis of ovalicin, a potent anti-angiogenic compound. []

- Development of glycosidase inhibitors: Derivatives of this compound have been explored as potential glycosidase inhibitors, which are of interest for therapeutic applications. []

- Creation of mannose-based nanoparticles: It can be incorporated into polymers for the development of nanoparticles with applications in bioseparation, such as the purification of lectins. []

Q5: How does the structure of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose influence its reactivity?

A5: The presence and position of the isopropylidene groups dictate the reactivity of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose. These protecting groups can be selectively removed under specific conditions, exposing the underlying hydroxyl groups for further reactions. [, , ]

Q6: Are there any studies on the conformational behavior of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose?

A6: Yes, nuclear magnetic resonance (NMR) spectroscopy has been used to study the conformational dynamics of 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose in solution. These studies provided insights into the orientation of the anomeric hydroxyl group, ring puckering, and internal rotations within the molecule. [, , ]

Q7: Have there been any computational studies on 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose?

A7: While specific computational studies on this compound are not explicitly mentioned in the provided abstracts, computational tools like molecular modeling and simulations are routinely used in carbohydrate chemistry. These tools can be employed to predict reactivity, analyze conformations, and guide the design of new synthetic strategies.

Q8: Are there alternative compounds to 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose in specific synthetic applications?

A8: Yes, depending on the specific synthetic goal, other protected forms of D-mannose or even different sugar derivatives can be employed. The choice of starting material depends on factors such as the desired stereochemistry, required protecting group strategy, and overall synthetic efficiency. [, , ]

Q9: What analytical techniques are commonly employed to characterize and monitor reactions involving 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose?

A9: Various analytical techniques are crucial for studying reactions with this compound, including:

- Spectroscopic methods: NMR spectroscopy (1H NMR and 13C NMR) is essential for structural characterization, while FTIR spectroscopy is useful for identifying functional groups. [, , , ]

- Chromatographic techniques: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are valuable for monitoring reaction progress and purity of synthesized compounds. []

- Mass spectrometry: Mass spectrometry helps determine molecular weight and can be coupled with other techniques for structural elucidation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-imidazo[4,5-h]quinoline](/img/structure/B81468.png)